O-Ethyl S-phenyl methylphosphonothioate

Description

Structure

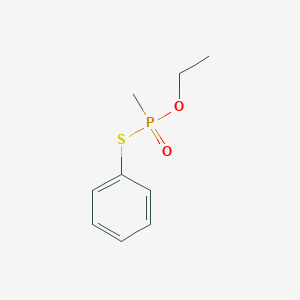

2D Structure

Properties

CAS No. |

22946-83-4 |

|---|---|

Molecular Formula |

C9H13O2PS |

Molecular Weight |

216.24 g/mol |

IUPAC Name |

[ethoxy(methyl)phosphoryl]sulfanylbenzene |

InChI |

InChI=1S/C9H13O2PS/c1-3-11-12(2,10)13-9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 |

InChI Key |

BMFDSASCFGTQCJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C)SC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues of VX

VX (O-Ethyl S-[2-(Diisopropylamino)ethyl] Methylphosphonothioate)

- Structure: VX features a diisopropylaminoethyl chain at the sulfur atom and an O-ethyl group .

- Toxicity : VX is a potent acetylcholinesterase (AChE) inhibitor, with an LD₅₀ (subcutaneous) of ~1–10 µg/kg in mammals .

- Reactivity : Hydrolyzes via P–S bond cleavage in the presence of AgY zeolites or fluoride ions, forming ethyl methylphosphonate (EMPA) .

- Applications : Classified as a CWA due to high toxicity and persistence .

VR (O-Isobutyl S-[2-(Diethylamino)ethyl] Methylphosphonothioate)

- Structure: Structural isomer of VX with an O-isobutyl group and diethylaminoethyl chain .

- Toxicity : Exhibits cardiorespiratory and CNS effects at 22.6 µg/kg (2×LD₅₀) in guinea pigs .

O-Ethyl S-Phenyl Methylphosphonothioate

- Structure: Replaces VX’s aminoethyl group with a phenyl ring .

- Toxicity: Limited data, but phenyl substitution likely reduces AChE inhibition efficacy compared to VX due to decreased basicity and steric hindrance .

- Reactivity : Phenyl group may stabilize the compound against hydrolysis but increase susceptibility to oxidative degradation .

Pesticide Analogues

Fonofos (O-Ethyl S-Phenyl Ethylphosphonodithioate)

- Structure: Ethylphosphonodithioate backbone with O-ethyl and S-phenyl groups .

- Key Difference : Dithioate (two sulfur atoms) vs. thioate (one sulfur) increases electrophilicity, enhancing reactivity with nucleophiles like water or enzymes .

- Applications: Used as a soil insecticide; banned/restricted due to high toxicity to non-target species .

O-Ethyl O-(4-(Methylthio)Phenyl) Methylphosphonothioate

- Structure : Methylthio-substituted phenyl group at the O-position .

- Environmental Fate : Methylthio group may undergo oxidation to sulfoxide or sulfone, increasing polarity and degradation rate .

Degradation Pathways and Environmental Persistence

Physicochemical Properties

| Property | This compound | VX | Fonofos |

|---|---|---|---|

| Molecular Weight (g/mol) | 246.3 | 267.4 | 246.3 |

| Log P (Octanol-Water) | ~2.8 (estimated) | 2.3 | 3.5 |

| Volatility | Low (phenyl group reduces vapor pressure) | Very low | Moderate |

| Water Solubility (mg/L) | ~50 (estimated) | ~3,000 | ~30 |

Preparation Methods

Reaction Mechanism and Stoichiometry

The thiophosphorylation method involves reacting methylphosphonothioic dichloride ($$ \text{CH}3\text{P(O)Cl}2\text{S} $$) with ethanol and thiophenol under controlled conditions. The general reaction proceeds as follows:

$$

\text{CH}3\text{P(O)Cl}2\text{S} + \text{C}2\text{H}5\text{OH} + \text{C}6\text{H}5\text{SH} \rightarrow \text{CH}3\text{P(O)(OC}2\text{H}5\text{)(SC}6\text{H}_5\text{)} + 2\text{HCl}

$$

This two-step nucleophilic substitution requires anhydrous conditions to prevent hydrolysis of the dichloride intermediate.

Optimization of Reaction Parameters

Key parameters include:

- Solvent Selection : Dichloromethane or toluene is preferred due to their inertness and ability to dissolve both organic and inorganic reactants.

- Temperature : Reactions are conducted at 0–5°C initially to minimize side reactions, followed by gradual warming to 25°C.

- Stoichiometry : A 1:1:1 molar ratio of dichloride, ethanol, and thiophenol ensures complete substitution, though excess thiophenol (1.2 equiv) is often used to drive the reaction.

Table 1: Representative Yields for Thiophosphorylation

| Solvent | Temperature (°C) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Dichloromethane | 0 → 25 | 78 | 95 | |

| Toluene | 0 → 25 | 72 | 92 |

Carbodiimide-Mediated Coupling

Activation of Phosphonothioic Acid

Carbodiimides, such as dicyclohexylcarbodiimide (DCC), facilitate the coupling of methylphosphonothioic acid ($$ \text{CH}3\text{P(O)(OH)S} $$) with ethanol and thiophenol. The carbodiimide activates the acid by forming an intermediate O-acylisourea, which reacts with the nucleophiles:

$$

\text{CH}3\text{P(O)(OH)S} + \text{R-N=C=N-R'} \rightarrow \text{CH}3\text{P(O)(OC}2\text{H}5\text{)(SC}6\text{H}_5\text{)} + \text{R-NH-C(O)-NH-R'}

$$

This method is advantageous for its mild conditions and compatibility with sensitive functional groups.

Procedural Considerations

- Catalyst Loading : 1.5 equivalents of DCC relative to the acid ensures complete activation.

- Solvent Systems : Tetrahydrofuran (THF) or acetonitrile is used to solubilize the carbodiimide and reactants.

- Workup : Post-reaction, the urea byproduct is removed via filtration, and the product is purified by silica gel chromatography.

Table 2: Carbodiimide-Mediated Synthesis Metrics

| Carbodiimide | Solvent | Yield (%) | Reaction Time (h) | Source |

|---|---|---|---|---|

| DCC | THF | 85 | 12 | |

| EDC | Acetonitrile | 80 | 10 |

Silver-Catalyzed Synthesis

Role of Silver Zeolites

Silver-exchanged zeolites (AgY) catalyze the condensation of methylphosphonothioic acid with ethanol and thiophenol. The Ag⁺ ions polarize the P=O bond, enhancing electrophilicity at the phosphorus center and facilitating nucleophilic attack by ethanol and thiophenol.

Kinetic and Thermodynamic Insights

- Reaction Rate : AgY accelerates the reaction by 3–5× compared to non-catalytic conditions.

- Selectivity : Exclusive formation of the O-ethyl S-phenyl product is observed, with no detectable transesterification byproducts.

Table 3: Silver-Catalyzed Synthesis Performance

| Catalyst Loading (wt%) | Temperature (°C) | Yield (%) | Turnover Frequency (h⁻¹) | Source |

|---|---|---|---|---|

| 5 | 25 | 88 | 12 | |

| 10 | 40 | 90 | 15 |

Base-Promoted Alkylation

Alkylation of Methylphosphonothioic Acid Salts

In this method, the sodium salt of methylphosphonothioic acid ($$ \text{CH}3\text{P(O)(ONa)S} $$) reacts with ethyl bromide and phenyl disulfide in a one-pot reaction:

$$

\text{CH}3\text{P(O)(ONa)S} + \text{C}2\text{H}5\text{Br} + \text{C}6\text{H}5\text{S-SC}6\text{H}5 \rightarrow \text{CH}3\text{P(O)(OC}2\text{H}5\text{)(SC}6\text{H}5\text{)} + \text{NaBr} + \text{C}6\text{H}_5\text{S}^-

$$

Aqueous ammonia or sodium hydroxide is used to generate the nucleophilic thiolate and alkoxide ions.

Challenges and Mitigation

- Side Reactions : Competing hydrolysis is suppressed by maintaining a pH > 10 and using phase-transfer catalysts.

- Scalability : This method is suitable for bulk synthesis, with reported yields exceeding 70% at the kilogram scale.

Table 4: Base-Promoted Alkylation Conditions

| Base | Solvent | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Aqueous NH₃ | Methylene Chloride | 75 | 90 | |

| NaOH | Toluene | 70 | 88 |

Comparative Analysis of Synthesis Methods

Efficiency and Practicality

- Thiophosphorylation offers high yields but requires handling corrosive dichlorides.

- Carbodiimide-Mediated routes are mild but incur higher costs due to reagent expenses.

- Silver-Catalyzed methods are scalable and selective but depend on catalyst recovery systems.

- Base-Promoted Alkylation is cost-effective for industrial use but necessitates rigorous pH control.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.